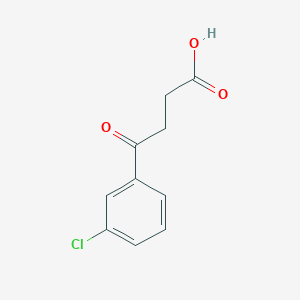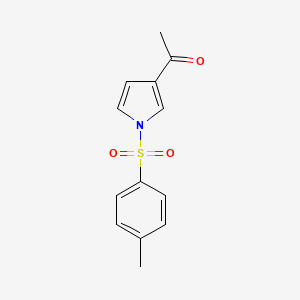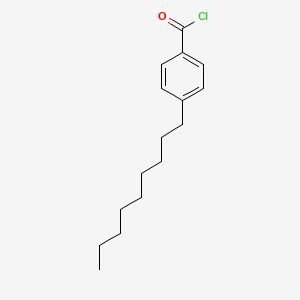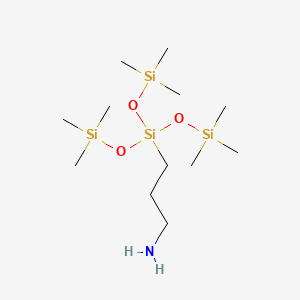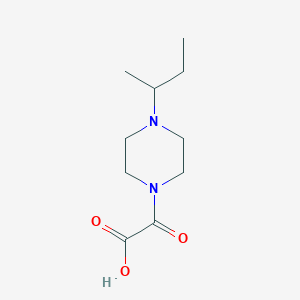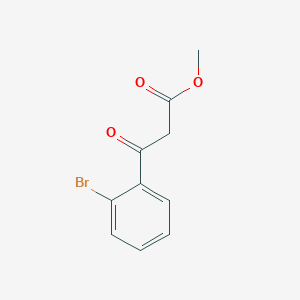
1-Metil-1H-indazol-5-amina
Descripción general
Descripción
1-Methyl-1H-indazol-5-amine is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Aplicaciones Científicas De Investigación
1-Methyl-1H-indazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
Target of Action
1-Methyl-1H-indazol-5-amine is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the primary targets of 1-Methyl-1H-indazol-5-amine could be a variety of enzymes and receptors involved in these biological activities.
Mode of Action
Given its structural similarity to other indazole derivatives, it’s plausible that it interacts with its targets by binding to them, thereby modulating their activity . This interaction can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Based on the wide range of biological activities exhibited by indazole derivatives, it can be inferred that 1-methyl-1h-indazol-5-amine may affect multiple biochemical pathways . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
It’s known that the compound is a crystalline powder and its solubility in water is low, but it can dissolve in organic solvents like ethanol and dimethylformamide . These properties could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 1-Methyl-1H-indazol-5-amine’s action are likely to be diverse, given the wide range of biological activities associated with indazole derivatives . These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria, and inhibition of cholinesterase activity .
Análisis Bioquímico
Biochemical Properties
Indazole derivatives, which share a similar structure, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Cellular Effects
The cellular effects of 1-Methyl-1H-indazol-5-amine are not well-studied. Indazole derivatives have been found to have various effects on cells. For example, some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1H-indazol-5-amine is not well-understood. Indazole derivatives have been found to interact with various biomolecules. For example, some indazole derivatives have been found to be potent and highly selective inhibitors of RIP2 kinase .
Temporal Effects in Laboratory Settings
It is known that the compound is generally safe under normal use conditions . It is a crystalline powder that should be stored in a dark place, in an inert atmosphere, at room temperature .
Dosage Effects in Animal Models
Indazole derivatives have been found to exhibit various biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
Indazole derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound has a certain degree of hydrophilicity due to the presence of an amino group and a pyrrole ring in its molecular structure .
Subcellular Localization
It is known that the compound is soluble in organic solvents, suggesting that it may be able to cross cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-5-amine can be synthesized through various methods. One common approach involves the reduction of 1-methyl-5-nitro-1H-indazole using iron powder and ammonium chloride in a mixture of ethanol and water at elevated temperatures . Another method includes the transition metal-catalyzed reactions, such as copper acetate-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of 1-Methyl-1H-indazol-5-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups like halogens or nitro groups.
Comparación Con Compuestos Similares
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Methyl-1H-indazole-4-ylideneaminooxyacetic acid
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
Comparison: 1-Methyl-1H-indazol-5-amine is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and development .
Propiedades
IUPAC Name |
1-methylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFNPHTKBSXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377635 | |
| Record name | 1-METHYL-1H-INDAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-24-3 | |
| Record name | 1-METHYL-1H-INDAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
